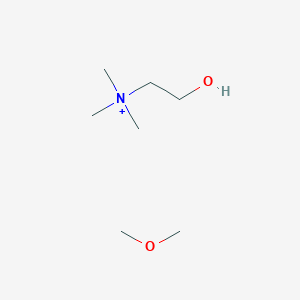
2,5-Bis(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F6O4 It is characterized by the presence of two trifluoromethoxy groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroquinones and other reduced products.
Coupling Reactions: Biaryl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,5-Bis(trifluoromethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The trifluoromethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison
2,5-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. These properties include increased electron-withdrawing effects and enhanced stability under various conditions .
Eigenschaften
CAS-Nummer |
1003709-86-1 |
|---|---|
Molekularformel |
C9H4F6O4 |
Molekulargewicht |
290.12 g/mol |
IUPAC-Name |
2,5-bis(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) |
InChI-Schlüssel |
LJLZKVYNUPIIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)


